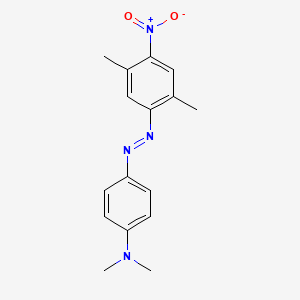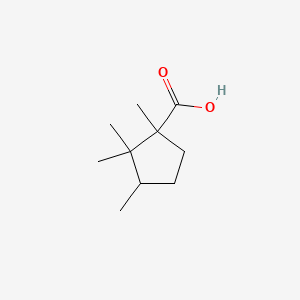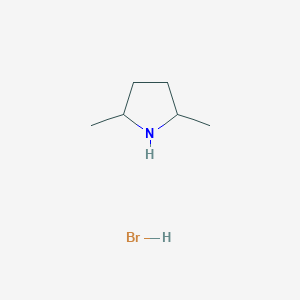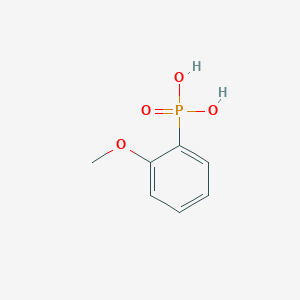
(2-Methoxyphenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)phosphonic acid is an organophosphorus compound with the chemical formula C7H9O4P. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom from the methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing (2-Methoxyphenyl)phosphonic acid involves the reaction of dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . This method is favored due to its efficiency and the stability of the resulting phosphonic acid under acidic conditions. Another method involves the dealkylation of dialkyl phosphonates using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The scalability of these methods makes them suitable for large-scale production required in various industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyphenyl)phosphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phenylphosphonic acids.
Scientific Research Applications
(2-Methoxyphenyl)phosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)phosphonic acid involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport pathways. The compound’s phosphonic acid group interacts with metal ions through coordination bonds, leading to the formation of stable complexes that can modulate biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyphenylphosphonic acid: Similar in structure but with a hydroxy group instead of a methoxy group.
Phenylphosphonic acid: Lacks the methoxy group, making it less versatile in certain applications.
4-Aminobenzylphosphonic acid: Contains an amino group, providing different reactivity and applications.
Uniqueness
(2-Methoxyphenyl)phosphonic acid is unique due to its methoxy group, which enhances its solubility and reactivity compared to other phenylphosphonic acids. This structural feature allows for more diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
7506-85-6 |
|---|---|
Molecular Formula |
C7H9O4P |
Molecular Weight |
188.12 g/mol |
IUPAC Name |
(2-methoxyphenyl)phosphonic acid |
InChI |
InChI=1S/C7H9O4P/c1-11-6-4-2-3-5-7(6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
InChI Key |
QDBZWLAQPHAUGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


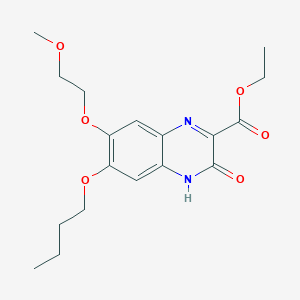
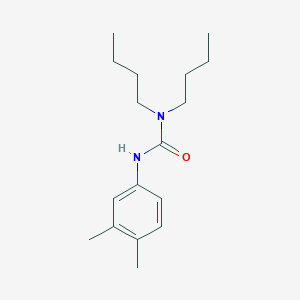
![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
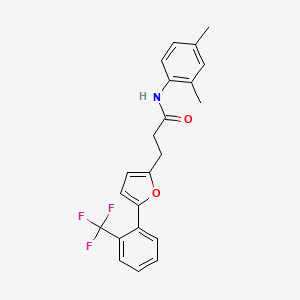
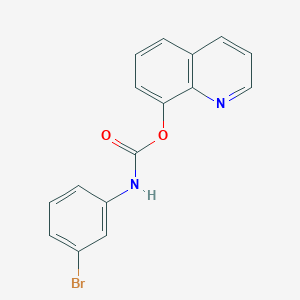
![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)
![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)
